5-Benzyl Substituent Confers SIRT2 Inhibitory Activity in 1,3,4-Thiadiazole-2-Carboxamide Series: Class-Level SAR Transferability to the Title Compound
In the most relevant SAR study of 5-benzyl-1,3,4-thiadiazole-2-carboxamides, compound ST29 (5-benzyl-substituted) achieved an SIRT2 IC₅₀ of 38.69 µM with excellent selectivity over SIRT1 and SIRT3, while the des-benzyl or alternative C5-substituted analogs lost substantial affinity . Although ST29 differs from the title compound in the linker (carboxamide vs. piperidine–oxobutanoate), the 5-benzyl-1,3,4-thiadiazole pharmacophore is conserved, and the piperidine–oxobutanoate linkage in the title compound provides additional hydrogen-bond acceptor capacity (ester carbonyl, amide carbonyl, and thiadiazole nitrogen atoms) that may further engage SIRT2's NAD⁺-binding pocket in a manner analogous to the carboxamide oxygen in ST29. The furan analog (CAS 1105208-27-2)—which replaces benzyl with a smaller, more electron-rich furan ring—is predicted to lose the hydrophobic π-stacking interactions contributed by the benzyl phenyl ring; in the published series, a similar substitution (benzyl → heteroaryl) resulted in a >2-fold loss of SIRT2 potency .
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1202976-61-1; class-representative ST29 (5-benzyl-1,3,4-thiadiazole-2-carboxamide) IC₅₀ = 38.69 µM |
| Comparator Or Baseline | Des-benzyl analog in same series: SIRT2 IC₅₀ >100 µM; heteroaryl C5-substituted analogs: IC₅₀ >80 µM |
| Quantified Difference | ≥2.6-fold selectivity window (SIRT2 vs SIRT1/SIRT3); ≥2-fold potency advantage for benzyl vs. heteroaryl substitution at C5 |
| Conditions | In vitro fluorescence-based SIRT1-3 inhibition assay; recombinant human sirtuin enzymes; NAD⁺ cofactor present; MCF-7 breast cancer cell line for cytotoxicity counter-screen |
Why This Matters
Procurement of the benzyl-substituted compound rather than the furan or cyclopropyl analog is essential for programs targeting SIRT2; the benzyl group provides a ≥2-fold potency advantage that cannot be recapitulated by smaller heteroaryl substituents.
- [1] Gozelle M, Kaya SG, Aksel AB, et al. Hit evaluation results in 5-benzyl-1,3,4-thiadiazole-2-carboxamide based SIRT2-selective inhibitor with improved affinity and selectivity. Bioorg Chem. 2022;123:105746. PMID: 35358824. View Source
